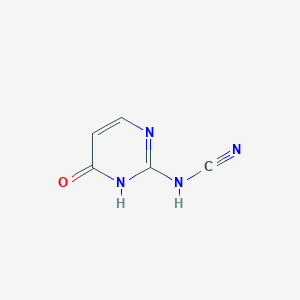
Octadecanoic acid, 7-hydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 7-hydroxy-, methyl ester: is a chemical compound with the molecular formula C19H38O3 It is a derivative of octadecanoic acid (stearic acid) where a hydroxyl group is attached to the 7th carbon, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 7-hydroxy-, methyl ester typically involves the following steps:
Hydroxylation: Octadecanoic acid is subjected to hydroxylation to introduce a hydroxyl group at the 7th carbon position. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Esterification: The hydroxylated octadecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The hydroxylation and esterification reactions are optimized for higher yields and purity. Catalysts and reaction conditions are carefully controlled to minimize by-products and ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octadecanoic acid, 7-hydroxy-, methyl ester can undergo oxidation reactions where the hydroxyl group is further oxidized to a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated compounds, alkylated derivatives
Scientific Research Applications
Octadecanoic acid, 7-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to modulate biological pathways and treat diseases.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers. Its properties make it suitable for use in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of octadecanoic acid, 7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th carbon position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, methyl ester: Lacks the hydroxyl group at the 7th position, making it less reactive in certain chemical reactions.
Octadecanoic acid, 12-hydroxy-, methyl ester: The hydroxyl group is located at the 12th carbon position, resulting in different chemical and biological properties.
Hexadecanoic acid, methyl ester: A shorter chain fatty acid ester with different physical and chemical characteristics.
Uniqueness
Octadecanoic acid, 7-hydroxy-, methyl ester is unique due to the presence of the hydroxyl group at the 7th carbon position. This structural feature imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2379-96-6 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
methyl 7-hydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 |
InChI Key |
IJBGOEKNFPZAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)

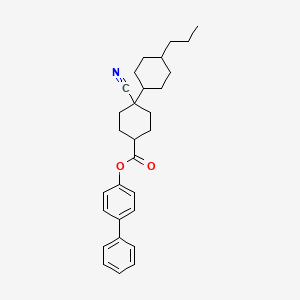
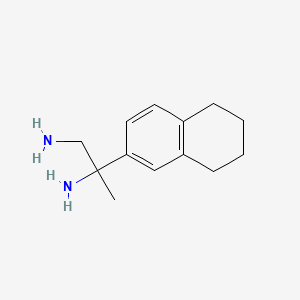
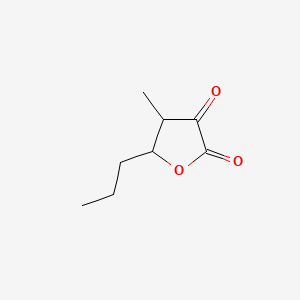
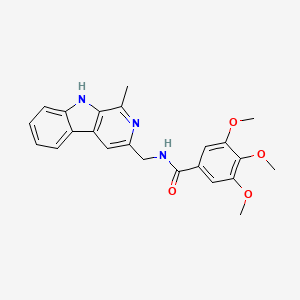
![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)
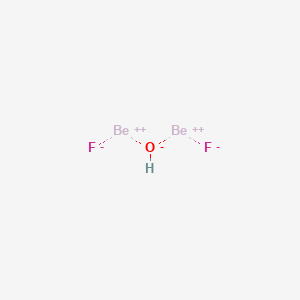

![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
